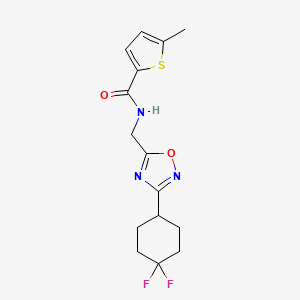

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylthiophene-2-carboxamide

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylthiophene-2-carboxamide is a small-molecule organic compound featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a methyl-linked 5-methylthiophene-2-carboxamide moiety. The 1,2,4-oxadiazole ring is a heterocycle known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal chemistry . While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis strategies can be inferred from related studies (Table 1).

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O2S/c1-9-2-3-11(23-9)14(21)18-8-12-19-13(20-22-12)10-4-6-15(16,17)7-5-10/h2-3,10H,4-8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYVAOKICMTQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylthiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a 5-methylthiophene moiety linked to an oxadiazole ring through a methyl group and includes a 4,4-difluorocyclohexyl substituent. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties due to its ability to interact with various biological targets.

| Component | Description |

|---|---|

| Oxadiazole Ring | Five-membered heterocyclic structure contributing to biological activity. |

| 4,4-Difluorocyclohexyl Group | Enhances lipophilicity and potentially increases bioavailability. |

| 5-Methylthiophene Moiety | May contribute to the compound's interaction with biological systems. |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that compounds containing oxadiazole moieties can inhibit various enzymes involved in disease processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for tumor growth or inflammation.

- Signal Modulation: It could modulate signaling pathways such as the Wnt signaling pathway, which is implicated in cancer progression .

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer activity. For instance, studies on related oxadiazole derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

The oxadiazole ring is associated with antimicrobial properties. Compounds featuring this moiety have been reported to exhibit activity against various bacterial strains. This suggests that this compound could be explored for potential use as an antimicrobial agent.

Case Studies and Research Findings

- In Vitro Studies:

- In vitro assays demonstrated that derivatives of oxadiazoles can significantly inhibit cancer cell lines at micromolar concentrations. The mechanism was linked to the modulation of apoptosis-related proteins.

- In Vivo Studies:

Safety and Toxicity

While preliminary data suggest promising biological activities, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Understanding its pharmacokinetics and potential side effects will be crucial for future clinical applications.

Comparison with Similar Compounds

1,2,4-Oxadiazole vs. Isoxazole and Thiazole

The target compound’s 1,2,4-oxadiazole core differentiates it from analogs like N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (), which contains an isoxazole ring. Thiazole-containing analogs (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may enhance π-π interactions but reduce oxidative stability compared to oxadiazoles .

Substituent Effects

Cycloalkyl vs. Aryl Substituents

The 4,4-difluorocyclohexyl group in the target compound contrasts with aromatic substituents in analogs like the 3-methoxy-4-(trifluoromethyl)phenyl group (). Fluorinated cyclohexyl groups are less polar than aryl rings, improving membrane permeability . Compared to 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (), the difluorocyclohexyl group offers greater steric bulk and fluorination-driven metabolic resistance .

Thiophene Carboxamide Modifications

methyl’s likely higher accessibility) . 5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide () demonstrates how alkylation and heteroaryl substitutions (pyrazole) alter solubility and target engagement .

Molecular Properties

Research Implications

- Bioactivity : Thiazole and nitro-substituted analogs in show antibacterial activity, suggesting the target’s oxadiazole-thiophene scaffold could be optimized for similar applications.

- Drug Design : The difluorocyclohexyl group’s lipophilicity may improve blood-brain barrier penetration compared to polar aryl substituents .

References [1] SHELX refinement tools. [2] Isoxazole synthesis and characterization. [3] Nitrothiophene carboxamides and antibacterial activity. [6] Oxadiazole and thiophene carboxamide analogs. [7] Physicochemical data for structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.